1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine
Overview
Description
This compound is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors . It plays an important role in the mediation of movement, cognition, and emotion . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, such as Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, and schizophrenia .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, a related compound, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine (3d), has been synthesized . This compound is also a potent antagonist of D4 receptors .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluoropyridinyl group attached to a piperazine ring . The exact structure can be found in databases like PubChem .Scientific Research Applications
Anti-mycobacterial Activity
Piperazine and its analogues have been identified as potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Their anti-mycobacterial efficacy is attributed to the structural use of piperazine as a vital building block, demonstrating a significant potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and Drug Design
Piperazine derivatives have been recognized for their therapeutic applications across various domains such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. Their structural versatility allows for slight modifications, leading to significant differences in medicinal potential. This adaptability underscores the scaffold’s broad potential in drug discovery, facilitating the design of drug-like elements for various diseases (Rathi et al., 2016).
DNA Interaction and Radioprotectors
Certain piperazine derivatives, specifically Hoechst 33258 and its analogues, exhibit a strong affinity for binding to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. Besides being utilized as fluorescent DNA stains, these derivatives have applications in radioprotection and as topoisomerase inhibitors, offering a starting point for rational drug design focused on DNA sequence recognition and binding (Issar & Kakkar, 2013).
D2-like Receptor Ligands in Neuropsychiatric Disorders
Arylcycloalkylamines, including phenyl piperidines and piperazines, are significant for their roles in neuropsychiatric disorder treatments. The exploration of arylalkyl substituents has highlighted their potential to improve the potency and selectivity of binding affinity at D2-like receptors, indicating the importance of these pharmacophoric groups in the development of antipsychotic agents (Sikazwe et al., 2009).
Mechanism of Action
This compound acts as an antagonist of D4 receptors . It has a significant selectivity over D2 and D3 receptors . D4 receptors are mostly found in the extrastriatal regions of the brain, such as the cortex, hippocampus, thalamus, and medulla . These areas are believed to control emotion and cognition .
Properties
IUPAC Name |
1-[(6-fluoropyridin-3-yl)methyl]-4-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-11(2)17-7-5-16(6-8-17)10-12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOJWCSNXVWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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